molecular formula C25H26N2O5 B2688320 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide CAS No. 898456-24-1

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2688320
CAS No.: 898456-24-1
M. Wt: 434.492
InChI Key: MKBKHSFUWRNDAQ-UHFFFAOYSA-N
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Description

2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a complex heterocyclic acetamide derivative featuring:

  • A 4-oxo-4H-pyran core substituted with a 3,4-dihydroquinoline moiety via a methyl bridge.
  • An acetamide linker connected to a 2-ethoxyphenyl group.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-2-30-23-12-6-4-10-20(23)26-25(29)17-32-24-16-31-19(14-22(24)28)15-27-13-7-9-18-8-3-5-11-21(18)27/h3-6,8,10-12,14,16H,2,7,9,13,15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKHSFUWRNDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of 396.44 g/mol. The structure features a dihydroquinoline moiety linked to a pyran ring and an ethoxyphenyl acetamide group, contributing to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Preliminary studies indicate that derivatives of the compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer’s disease. For example, related compounds have shown IC50 values in the low nanomolar range, suggesting potent AChE inhibitory activity, which may enhance cholinergic neurotransmission .
  • Antioxidant Activity : The presence of the dihydroquinoline structure is associated with antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This effect is crucial for neuroprotection in neurodegenerative conditions .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity against influenza viruses, indicating that the compound may interfere with viral replication mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult (IC50 or EC50)Reference
Acetylcholinesterase InhibitionIC50 = 1.82 ± 0.6 nM
Antioxidant ActivitySignificant reduction in DPPH radical scavenging
Antiviral ActivityEC50 = 0.05 μM against influenza

Case Studies

  • Alzheimer's Disease Models : In a study evaluating AChE inhibitors for Alzheimer’s treatment, derivatives closely related to this compound were shown to outperform donepezil, a standard treatment, in enhancing cognitive function in animal models .
  • Influenza Virus Studies : The antiviral efficacy was assessed using various strains of influenza virus. The compound demonstrated significant inhibition of viral replication post-entry into host cells, marking it as a potential candidate for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares key features with several analogs, including amide linkages, heterocyclic cores, and aromatic substituents. Below is a comparative analysis:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (M+1) Biological Activity (Reported) Reference
Target Compound 4-Oxo-pyran Dihydroquinoline, ethoxyphenyl, acetamide ~497 (calculated) Not specified
N-[4-oxo-2-(O-tolyl)thiazolidin-3-yl]acetamide (6) Thiazolidinone Coumarin-4-yl, O-tolyl, acetamide Not reported Antimicrobial
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1-yl)... Quinoline Cyano, tetrahydrofuran-3-yl-oxy, piperidinylidene 524 Kinase inhibition (speculated)
N-[(2,4-Dichlorophenyl)methyl]quinazolinyl acetamide (1) Quinazoline-2,4-dione Dichlorophenyl, quinazoline dione Not reported Anticonvulsant
2-(4-Acetyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, isopropylphenyl, morpholinone 347 (M+H) Not specified
Key Observations:
  • Heterocyclic Core Diversity: The target compound’s pyran ring differs from thiazolidinone (6), quinoline (), quinazoline (), and morpholinone () cores. These variations influence electronic properties and binding interactions.
  • Substituent Effects: The 2-ethoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano in , trifluoromethyl in ), which may alter metabolic stability and solubility.
  • Amide Linkage : Present in all compounds, the acetamide group is critical for hydrogen bonding and target engagement.

Physicochemical Properties

  • Solubility: Ethoxy and pyran groups may enhance water solubility relative to morpholinone () or trifluoromethyl-containing compounds ().

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